2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxo-1-[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]ethanone
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxo-1-[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]ethanone is a useful research compound. Its molecular formula is C25H25N3O3 and its molecular weight is 415.493. The purity is usually 95%.
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Scientific Research Applications
Convergent Construction and Synthetic Strategies
A study by Chen et al. (2011) demonstrates the facile synthesis of 1,4-dihydropyridine derivatives containing indole fragments through three-component reactions, highlighting an efficient strategy for constructing diverse heterocyclic scaffolds, which could be applicable to synthesizing compounds with similar structures to the requested chemical (Chen, Xu, Liu, & Ji, 2011).
Heterocyclic Compound Formation
Khalturina et al. (2009) described reactions leading to the formation of tetrahydroquinoxalin-2-ones and ethanones, showcasing methods for generating complex molecules from simpler precursors, relevant to understanding the synthetic pathways that could be employed for related compounds (Khalturina, Shklyaev, Aliev, & Maslivets, 2009).
Novel Heterocyclic Structures
Ojea et al. (1993) highlighted the thermal reactions leading to heterotetracyclic compounds, an approach that may offer insights into the thermal stability and potential cyclization reactions for compounds similar to the requested structure (Ojea, Peinador, Vilar, & Quintela, 1993).
Antibacterial Activity and Compound Synthesis
Joshi et al. (2011) synthesized a series of 1,3,4-oxadiazolyl ethanones showing potential antibacterial activity, indicating the importance of structural diversity in developing bioactive molecules, which could be relevant for designing derivatives of the compound for biological evaluations (Joshi, Mandhane, Chate, & Gill, 2011).
Non-Cyanide Synthesis Methods
Kopchuk et al. (2017) explored a non-cyanide method for synthesizing cyanoisoquinolines, an approach that could be adapted for environmentally friendly synthesis of similar complex molecules (Kopchuk, Nikonov, Krinochkin, Kovalev, Zyryanov, Rusinov, & Chupakhin, 2017).
Mechanism of Action
Target of Action
The primary target of 1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione, also known as CCG-162701, is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .
Mode of Action
CCG-162701 acts downstream of Rho, blocking serum response element (SRE)-driven transcription stimulated by various factors . It targets the myocardin-related transcription factor A (MRTF-A), a critical factor for epithelial–mesenchymal transition (EMT) . The S-isomer of CCG-1423, a stereoisomer of CCG-162701, exhibits higher inhibitory effects on the cellular events triggered by MRTF-A activation .
Biochemical Pathways
CCG-162701 affects the Rho/SRF pathway, which is involved in various cellular functions . By inhibiting this pathway, CCG-162701 can suppress several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Result of Action
CCG-162701 has been shown to inhibit the growth of certain cancer cells and stimulate apoptosis . It also inhibits Rho-dependent invasion by certain types of cancer cells . The S-isomer of CCG-1423, a stereoisomer of CCG-162701, has been shown to have a greater inhibitory effect on these cellular events .
Action Environment
It is known that environmental factors can affect cellular epigenetics, which in turn can influence the action of various compounds
Biochemical Analysis
Biochemical Properties
1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s pyrrolidine and indole moieties are known to engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity .
Cellular Effects
The effects of 1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, it may affect the expression of genes involved in critical cellular functions, thereby altering the overall cellular phenotype .
Molecular Mechanism
At the molecular level, 1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to target proteins can induce conformational changes, affecting their activity and stability . Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Threshold effects are often observed, where a minimal effective dose is required to achieve the desired biological response . Toxicological studies have highlighted the importance of dose optimization to minimize adverse effects while maximizing therapeutic benefits .
Metabolic Pathways
1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione: is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and clearance from the body . The compound’s metabolism may lead to the formation of active or inactive metabolites, which can further influence its biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution profile is essential for understanding its therapeutic potential and potential off-target effects .
Subcellular Localization
The subcellular localization of 1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione is influenced by targeting signals and post-translational modifications . It may localize to specific organelles or compartments, where it exerts its biological effects . The compound’s activity and function can be modulated by its subcellular localization, highlighting the importance of understanding its intracellular dynamics .
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c29-23(26-12-5-6-13-26)17-28-16-21(20-9-3-4-10-22(20)28)24(30)25(31)27-14-11-18-7-1-2-8-19(18)15-27/h1-4,7-10,16H,5-6,11-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJFIDLGSXMIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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